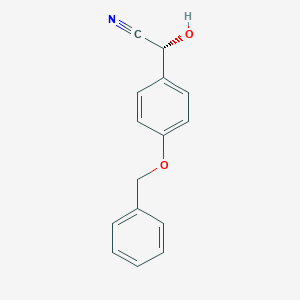
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPE or 2-hydroxy-DPPE. It is a chiral molecule that belongs to the class of hydroxyaryl nitriles.
Wirkmechanismus
The mechanism of action of (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to have an inhibitory effect on the proliferation of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile in lab experiments is its ease of synthesis. It is also a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile. One area of interest is its potential use as a chiral ligand in asymmetric synthesis reactions. Another area of interest is its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
The synthesis of (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile involves the reaction of 4-phenylmethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction gives rise to ethyl 2-(4-phenylmethoxyphenyl)acrylate, which is further hydrolyzed to (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile using a strong acid such as hydrochloric acid. The overall process is simple and efficient, making it a popular method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis reactions. Other potential applications include its use as a fluorescent probe and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
189683-89-4 |
|---|---|
Produktname |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2/t15-/m0/s1 |
InChI-Schlüssel |
ZLMAAYCULGLKMV-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C#N)O |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
Synonyme |
(R)-4-PHENYLMETHOXY-MANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



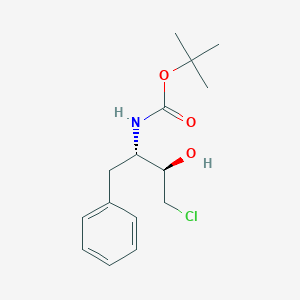
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
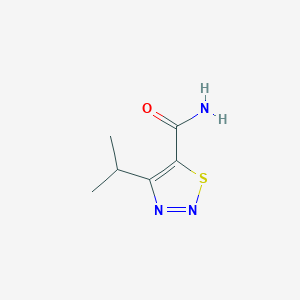
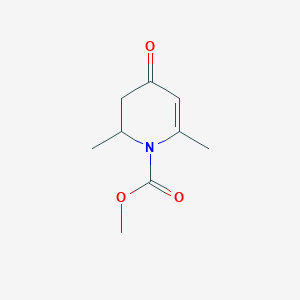

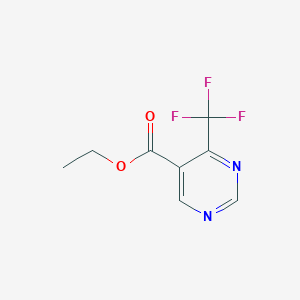
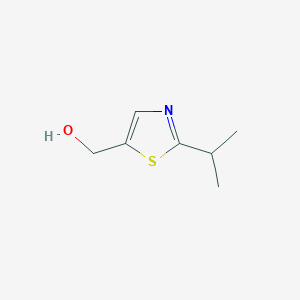
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
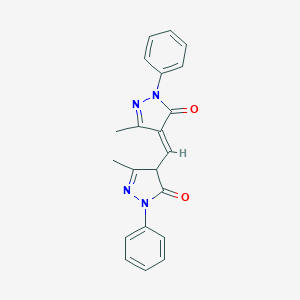
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
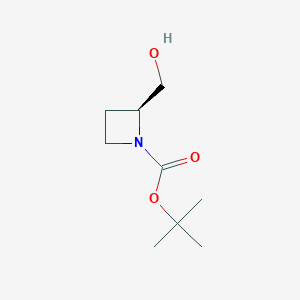
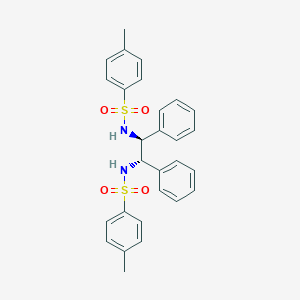
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)